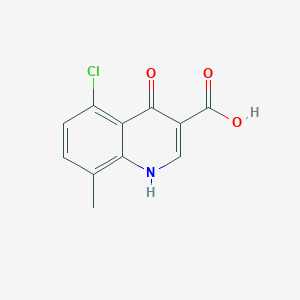

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHMFQIJMCAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390802 | |

| Record name | 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641993-09-1 | |

| Record name | 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.

Reduction: The nitro group in precursor compounds can be reduced to an amine, which is crucial in the synthesis of the quinoline core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes. The hydroxyl and carboxylic acid groups play crucial roles in binding to target enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Solubility and Reactivity

- The target compound’s carboxylic acid group confers water solubility at physiological pH, whereas the ethyl ester analog is more soluble in organic solvents .

- The absence of the hydroxyl group in 5-Chloro-8-methylquinoline-3-carboxylic acid reduces its acidity (pKa ~4.5 vs. ~3.8 for the target compound) .

Biological Activity

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a quinoline structure characterized by a bicyclic aromatic system containing nitrogen, with the following structural formula:

This unique arrangement, particularly the presence of chloro and carboxylic acid functional groups, enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Mechanism of Action

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits notable antimicrobial properties. Studies indicate that it can inhibit bacterial enzyme activity, leading to significant antimicrobial effects against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

In Vitro Studies

Research has demonstrated that the compound possesses Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against several pathogenic strains, which are lower than those for standard antibiotics like ciprofloxacin (MIC values of 0.125–0.5 µg/mL) .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 0.125 |

| Klebsiella pneumoniae | 8 | 0.125 |

| Pseudomonas aeruginosa | 4 | 0.25 |

Anticancer Potential

Recent research has also begun to explore the anticancer properties of this compound. In cell line studies, the compound showed low cytotoxicity across various concentrations (0–200 µM) while maintaining significant antibacterial activity .

Case Study: HeLa Cells

In a study involving HeLa cells, the compound exhibited no toxicity at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is often compared with other quinoline derivatives to assess its relative efficacy and safety. The following table summarizes some key comparisons:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | Antimicrobial, low cytotoxicity | Hydroxy-substituted quinoline |

| 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide | Antimicrobial | Contains fluorine; potential anticancer properties |

| 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide | Anticancer | Different fluorine positioning; higher cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer: Synthesis of analogous quinoline-3-carboxylic acid derivatives often involves multi-step pathways, such as nitro-group reduction followed by cyclization. For example, substituted quinolinecarboxylic acids are synthesized via PPA-catalyzed lactamization of nitro-precursors . Key parameters include reaction temperature (e.g., 80–120°C for nitro reduction), solvent choice (polar aprotic solvents for stability), and stoichiometric control of intermediates. Yield optimization may require iterative purification (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the quinoline core, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carboxylic acid). For structural validation, cross-reference experimental data with computational predictions (e.g., PubChem or DSSTox databases) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hood ventilation to avoid inhalation of dust or vapors. Store in airtight containers in dry, ventilated areas away from ignition sources. Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and consulting safety data sheets (SDS) for spill management .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer: Stability is influenced by moisture, light, and temperature. Store at 2–8°C in amber glass vials under inert gas (e.g., argon). Monitor degradation via HPLC or TLC over time. Hydroxy and carboxylic acid groups may necessitate pH-controlled environments to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for quinoline-3-carboxylic acid derivatives?

- Methodological Answer: Discrepancies may arise from purity variations (e.g., by-products in synthesis) or assay conditions. Conduct orthogonal bioassays (e.g., enzyme inhibition vs. cellular viability) and validate compound purity via HPLC (>95%). Compare results with structurally similar analogs (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) to identify substituent-specific trends .

Q. What computational methods are used to predict the reactivity of substituents on the quinoline core?

- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to assess substituent effects on acidity (e.g., pKa of hydroxyl groups). Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites. Validate predictions experimentally via kinetic studies or X-ray crystallography .

Q. How to design experiments to study the acid dissociation constants (pKa) of substituents on the quinoline ring?

- Methodological Answer: Use potentiometric titration with a pH-meter calibrated to ±0.01 units. For low solubility, employ UV-Vis spectrophotometry to monitor spectral shifts at varying pH levels. Compare results with computational pKa predictions (e.g., ACD/Labs or MarvinSuite) .

Q. What strategies mitigate by-product formation during the synthesis of chloro-hydroxyquinoline carboxylic acids?

- Methodological Answer: Optimize reaction conditions:

- Temperature control: Lower temperatures (e.g., 0–5°C) during nitration/chlorination steps reduce side reactions.

- Catalyst selection: Use PPA for regioselective cyclization to minimize dimerization .

- Purification: Employ gradient elution in HPLC to separate isomers (e.g., 5-Chloro vs. 7-Chloro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.